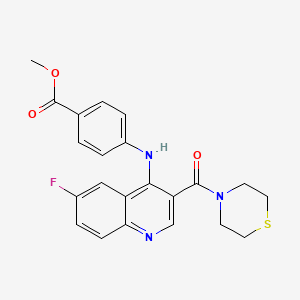
Methyl 4-((6-fluoro-3-(thiomorpholine-4-carbonyl)quinolin-4-yl)amino)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-((6-fluoro-3-(thiomorpholine-4-carbonyl)quinolin-4-yl)amino)benzoate, commonly known as TAK-659, is a promising drug candidate that is currently being studied for its potential therapeutic applications. It belongs to a class of drugs known as kinase inhibitors, which work by blocking the activity of specific enzymes in the body that are involved in the development and progression of various diseases.
作用機序
The mechanism of action of TAK-659 involves the inhibition of specific kinases in the body that are involved in the development and progression of various diseases. By blocking the activity of these enzymes, TAK-659 can help to slow or even reverse the progression of certain diseases, including cancer.
Biochemical and Physiological Effects:
TAK-659 has been shown to have a number of biochemical and physiological effects in the body. For example, it has been shown to inhibit the growth and proliferation of cancer cells, as well as to induce apoptosis (cell death) in these cells. Additionally, it has been shown to have anti-inflammatory effects, which may make it useful in the treatment of other diseases such as rheumatoid arthritis.
実験室実験の利点と制限
One of the main advantages of TAK-659 for lab experiments is its high potency and specificity, which makes it an excellent tool for studying the role of specific kinases in disease development and progression. However, one limitation of TAK-659 is that it can be difficult to synthesize and purify, which may limit its availability for certain experiments.
将来の方向性
There are many potential future directions for research on TAK-659. One area of particular interest is its use in combination with other drugs, as it has been shown to have synergistic effects with certain other kinase inhibitors. Additionally, further research is needed to better understand the mechanism of action of TAK-659 and to identify other potential therapeutic applications for this promising drug candidate.
In conclusion, TAK-659 is a promising drug candidate that has been the subject of extensive scientific research. Its high potency and specificity make it an excellent tool for studying the role of specific kinases in disease development and progression, and it has shown great promise in the treatment of cancer and other diseases. While there are limitations to its use in lab experiments, there are many potential future directions for research on this promising drug candidate.
合成法
The synthesis of TAK-659 involves a multi-step process that begins with the preparation of the starting materials, followed by the coupling of the various components to form the final product. The process is complex and requires careful attention to detail to ensure that the final product is of high purity and quality.
科学的研究の応用
TAK-659 has been the subject of extensive scientific research, with numerous studies investigating its potential therapeutic applications. One area of particular interest is its use in the treatment of cancer, as it has been shown to have potent anti-tumor activity in preclinical models.
特性
IUPAC Name |
methyl 4-[[6-fluoro-3-(thiomorpholine-4-carbonyl)quinolin-4-yl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FN3O3S/c1-29-22(28)14-2-5-16(6-3-14)25-20-17-12-15(23)4-7-19(17)24-13-18(20)21(27)26-8-10-30-11-9-26/h2-7,12-13H,8-11H2,1H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVQUZCKDLPQUJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC2=C3C=C(C=CC3=NC=C2C(=O)N4CCSCC4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 2-[(5-bromo-2-hydroxybenzyl)amino]benzoate](/img/structure/B2619527.png)
![4-[[1-(3-Chloro-4-methoxyphenyl)sulfonylpiperidin-3-yl]methoxy]pyridine](/img/structure/B2619528.png)
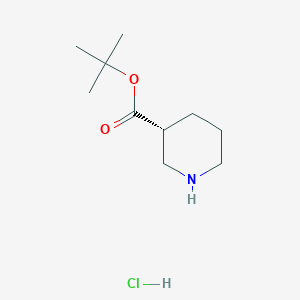
![2,2-Dimethyl-5-({4-[5-(trifluoromethyl)-2-pyridinyl]piperazino}methylene)-1,3-dioxane-4,6-dione](/img/structure/B2619531.png)
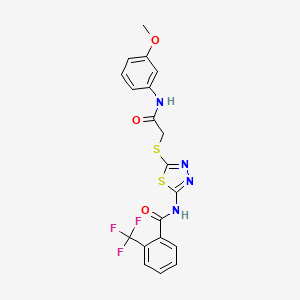
![2-{[1-(5-Chloro-2-methoxybenzoyl)piperidin-4-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B2619533.png)

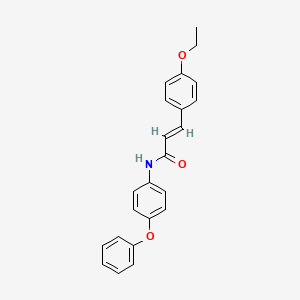
![3-methyl-1-(1-(2-(5-oxo-2,3,6,7,8,9-hexahydro-5H-thiazolo[2,3-b]quinazolin-3-yl)acetyl)piperidin-4-yl)imidazolidine-2,4-dione](/img/structure/B2619536.png)
![N-(2-(4-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetyl)piperazin-1-yl)ethyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2619540.png)
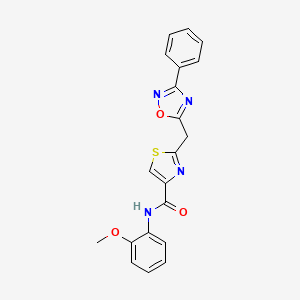
![2-[4-Amino-3-(trifluoromethyl)phenyl]acetonitrile](/img/structure/B2619543.png)
